N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide
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Overview
Description
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a synthetic organic compound that belongs to the quinoxaline family. This compound has garnered interest due to its potential applications in various fields such as medicinal chemistry, biological research, and industrial processes. The unique structure of this compound, which includes a quinoxaline core, a pyrazole ring, and a thiophene moiety, contributes to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Quinoxaline Core Formation: The quinoxaline core is synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound.
Final Coupling: The final step involves coupling the pyrazole-thiophene intermediate with the quinoxaline core through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydroquinoxalines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide exerts its effects is often related to its interaction with biological targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may act as an enzyme inhibitor by binding to the active site or as a receptor modulator by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide: Similar structure but with a thiophene ring at a different position.
N-(2-(3-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide: Contains a furan ring instead of a thiophene ring.
N-(2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and biological activity. This unique structure may result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-18(17-11-20-15-3-1-2-4-16(15)21-17)19-7-9-23-8-5-14(22-23)13-6-10-25-12-13/h1-6,8,10-12H,7,9H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUSIAFWIZAIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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